2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-isobutylacetamide 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-isobutylacetamide
Brand Name: Vulcanchem
CAS No.: 727702-62-7
VCID: VC4320359
InChI: InChI=1S/C10H18ClNO3S/c1-8(2)6-12(10(13)5-11)9-3-4-16(14,15)7-9/h8-9H,3-7H2,1-2H3
SMILES: CC(C)CN(C1CCS(=O)(=O)C1)C(=O)CCl
Molecular Formula: C10H18ClNO3S
Molecular Weight: 267.77

2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-isobutylacetamide

CAS No.: 727702-62-7

Cat. No.: VC4320359

Molecular Formula: C10H18ClNO3S

Molecular Weight: 267.77

* For research use only. Not for human or veterinary use.

2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-isobutylacetamide - 727702-62-7

Specification

CAS No. 727702-62-7
Molecular Formula C10H18ClNO3S
Molecular Weight 267.77
IUPAC Name 2-chloro-N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)acetamide
Standard InChI InChI=1S/C10H18ClNO3S/c1-8(2)6-12(10(13)5-11)9-3-4-16(14,15)7-9/h8-9H,3-7H2,1-2H3
Standard InChI Key VSEHIJZDKSGPJT-UHFFFAOYSA-N
SMILES CC(C)CN(C1CCS(=O)(=O)C1)C(=O)CCl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

The compound’s molecular formula is C₁₀H₁₈ClNO₃S, with a molecular weight of 267.77 g/mol . Key structural features include:

  • A tetrahydrothiophene-1,1-dioxide ring contributing to polarity and hydrogen-bonding capacity.

  • An N-isobutyl group enhancing lipophilicity and membrane permeability.

  • A chloroacetamide moiety enabling covalent interactions with nucleophilic residues (e.g., cysteine) .

Table 1: Physicochemical Properties

PropertyValueSource
Melting Point138.42°C (predicted)
Boiling Point~453.5°C at 760 mmHg (predicted)
Density~1.3 g/cm³ (predicted)
Refractive Indexn²⁰D 1.52 (predicted)
SolubilityNot fully characterized

The SMILES notation (CC(C)CN(C1CCS(=O)(=O)C1)C(=O)CCl) and InChIKey (VSEHIJZDKSGPJT-UHFFFAOYSA-N) confirm its stereochemical uniqueness .

Synthesis and Optimization

Synthetic Routes

The synthesis involves a multi-step sequence starting from tetrahydrothiophene-3-amine:

  • Sulfonation: Oxidation of tetrahydrothiophene to the 1,1-dioxide derivative using hydrogen peroxide or ozone .

  • Alkylation: Introduction of the isobutyl group via nucleophilic substitution with isobutyl bromide .

  • Acylation: Reaction with chloroacetyl chloride to form the acetamide backbone .

Table 2: Key Synthetic Intermediates

StepIntermediateReagents/ConditionsYield
1Tetrahydrothiophene-1,1-dioxideH₂O₂, acetic acid, 50°C85%
2N-Isobutyl-tetrahydrothiophene-dioxideIsobutyl bromide, K₂CO₃, DMF72%
3Final productChloroacetyl chloride, Et₃N65%

Optimization efforts focus on improving yield through catalyst screening (e.g., DMAP for acylation) and solvent selection .

Biological Activity and Mechanism

Pin1 Inhibition and Anticancer Effects

The compound (referred to as Sulfopin in studies) covalently binds to Cys113 in Pin1’s active site, inhibiting its isomerase activity (IC₅₀ = 38 nM) . Pin1 regulates oncoproteins like c-Myc by stabilizing their active conformations, making it a target in MYCN-driven neuroblastoma and pancreatic ductal adenocarcinoma .

Key Findings:

  • In vitro: Sulfopin (1 μM) achieves >90% target engagement in HCT116 and PATU-8988T cells within 4 hours .

  • In vivo: Oral administration (40 mg/kg) reduces tumor volume by 70% in murine neuroblastoma models and extends survival in zebrafish xenografts .

  • Selectivity: Chemoproteomics revealed no off-target binding in >160 cysteine residues screened .

Table 3: Pharmacokinetic Profile (Murine Models)

ParameterValueMethod
Half-life (t₁/₂)4.2 hoursLC-MS/MS
Bioavailability58%Oral gavage (10 mg/kg)
Cₘₐₓ1.8 μMPlasma concentration

Research Applications and Future Directions

Limitations and Challenges

  • Solubility: Poor aqueous solubility necessitates formulation with cyclodextrins or lipid nanoparticles .

  • Metabolic Stability: Hepatic clearance via CYP3A4 mandates co-administration with inhibitors like ketoconazole .

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